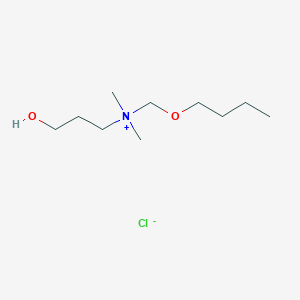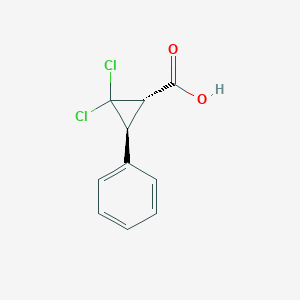
Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- is a chemical compound known for its unique structure and properties It is a derivative of cyclopropanecarboxylic acid, featuring two chlorine atoms and a phenyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- typically involves the reaction of cyclopropanecarboxylic acid with dichloromethane and a phenylating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- is unique due to the presence of both chlorine atoms and a phenyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
646995-47-3 |
|---|---|
分子式 |
C10H8Cl2O2 |
分子量 |
231.07 g/mol |
IUPAC名 |
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 |
InChIキー |
XWUCXKKIVKFJSF-SFYZADRCSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
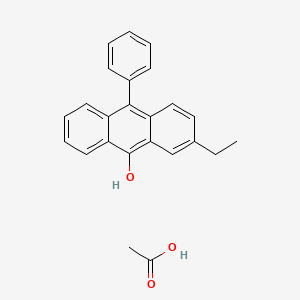
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
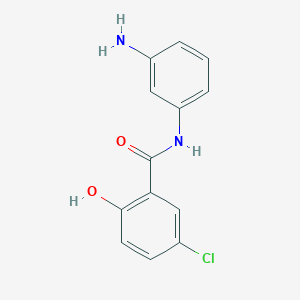
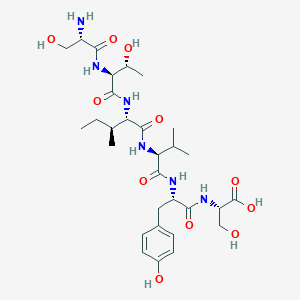
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
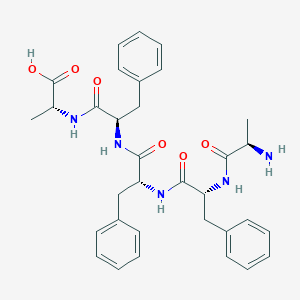
![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)
![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
